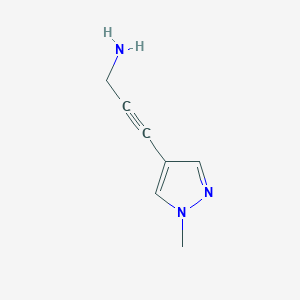
2-Hydrazino-4-methylpyridine hydrochloride
Vue d'ensemble
Description
2-Hydrazino-4-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl. It is known for its reactivity and is used in various synthetic processes, including the production of bioactive skeletons and as a catalyst in hydrogen peroxide synthesis . This compound is also an intermediate in the synthesis of diazonium salts .
Mécanisme D'action
Target of Action
It’s known that hydrazinopyridines, a class of compounds to which 2-hydrazino-4-methylpyridine hydrochloride belongs, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This property is of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Biochemical Pathways
It is known that this compound is an intermediate in the synthesis of diazonium salt . It can be modified to produce skeletons that are bioactive .
Pharmacokinetics
The compound’s physical properties such as melting point (41-44 °c), boiling point (90-92 °c/1 mmhg), and solubility in methanol could influence its bioavailability.
Result of Action
It is known that this compound is a reactive, catalysis, strain, synthetic molecule that can be used in the production of peroxide .
Action Environment
Its storage temperature (2-8°c) suggests that temperature could play a role in maintaining its stability .
Analyse Biochimique
Biochemical Properties
2-Hydrazino-4-methylpyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . It is also used as a hydrogen peroxide catalyst for synthetic methods .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible roles in enzyme inhibition or activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydrazino-4-methylpyridine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, within a temperature range of 0-150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods: Industrial production of this compound often involves the reduction of corresponding diazonium salts . This method is efficient and allows for large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydrazino-4-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly with halogenated pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Hydrazine hydrate is a common reagent for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of 2-Hydrazino-4-methylpyridine.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinopyridines.
Applications De Recherche Scientifique
2-Hydrazino-4-methylpyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of diazonium salts and other bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a catalyst in hydrogen peroxide synthesis and other industrial processes.
Comparaison Avec Des Composés Similaires
2-Hydrazinopyridine: Similar in structure but lacks the methyl group at the 4-position.
4-Methylpyridine: Similar in structure but lacks the hydrazine group.
2-Hydrazino-1-methylpyridine: Similar but with a different substitution pattern.
Uniqueness: 2-Hydrazino-4-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the hydrazine group and the methyl group at the 4-position makes it particularly useful in synthetic applications and as a catalyst .
Propriétés
IUPAC Name |
(4-methylpyridin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPVMJLTBMFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B3087987.png)

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)
